5-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)isoxazole-3-carboxamide 5-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)isoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034480-49-2
VCID: VC7504928
InChI: InChI=1S/C17H18N2O4S/c20-8-6-12(16-4-2-10-24-16)5-7-18-17(21)13-11-15(23-19-13)14-3-1-9-22-14/h1-4,9-12,20H,5-8H2,(H,18,21)
SMILES: C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC(CCO)C3=CC=CS3
Molecular Formula: C17H18N2O4S
Molecular Weight: 346.4

5-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)isoxazole-3-carboxamide

CAS No.: 2034480-49-2

Cat. No.: VC7504928

Molecular Formula: C17H18N2O4S

Molecular Weight: 346.4

* For research use only. Not for human or veterinary use.

5-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)isoxazole-3-carboxamide - 2034480-49-2

Specification

CAS No. 2034480-49-2
Molecular Formula C17H18N2O4S
Molecular Weight 346.4
IUPAC Name 5-(furan-2-yl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C17H18N2O4S/c20-8-6-12(16-4-2-10-24-16)5-7-18-17(21)13-11-15(23-19-13)14-3-1-9-22-14/h1-4,9-12,20H,5-8H2,(H,18,21)
Standard InChI Key BLRSTAGDALBATM-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC(CCO)C3=CC=CS3

Introduction

Molecular Formula

The molecular formula for this compound is C15H16N2O4SC_{15}H_{16}N_2O_4S.

Synthesis

Although specific synthesis pathways for this exact compound are not provided in the search results, similar compounds involving isoxazole derivatives and furan rings are synthesized through multistep reactions involving:

  • Cyclization reactions: Isoxazole rings are typically formed by cyclization of hydroxylamine derivatives with β-diketones or β-keto esters.

  • Functionalization of furan and thiophene rings: These steps often involve electrophilic substitution or cross-coupling reactions to introduce substituents.

  • Amide bond formation: The carboxamide group can be introduced via condensation reactions between carboxylic acids and amines.

Potential Applications

Heterocyclic compounds like this one are often explored for their biological activities due to the presence of pharmacophores such as furan, thiophene, and isoxazole. Below are possible applications:

Antimicrobial Activity

Compounds containing furan and thiophene rings have demonstrated antimicrobial properties against bacterial and fungal strains due to their ability to interfere with microbial enzymes .

Anticancer Potential

Isoxazole derivatives have been studied for their cytotoxic effects on cancer cell lines. Their mechanism often involves inhibiting specific enzymes or inducing apoptosis in tumor cells .

Chemical Characterization

Characterization of such compounds typically involves:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR spectroscopy provide information about the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Used to confirm molecular weight.

  • Infrared Spectroscopy (IR): Identifies functional groups such as -OH, -CONH-, and heterocycles.

  • Elemental Analysis: Confirms the empirical formula.

Data Table

PropertyDescription
Molecular FormulaC15H16N2O4SC_{15}H_{16}N_2O_4S
Functional GroupsFuran, Thiophene, Isoxazole, Hydroxy (-OH), Carboxamide (-CONH-)
Potential ApplicationsAntimicrobial, Anticancer, Anti-inflammatory
Characterization MethodsNMR (1H^1H, 13C^{13}C), MS, IR Spectroscopy, Elemental Analysis
Synthesis StepsCyclization, Functionalization of Rings, Amide Bond Formation

This compound represents a valuable structure for further research in medicinal chemistry due to its multifunctional nature and bioactive potential.

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